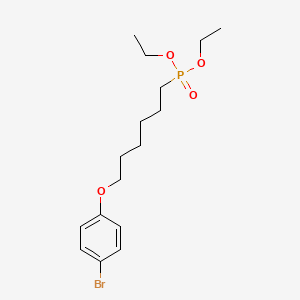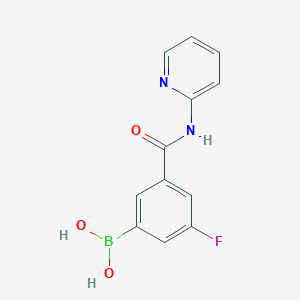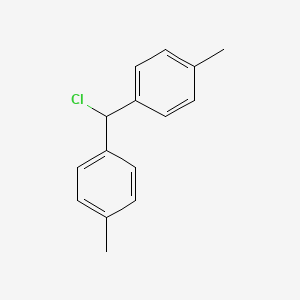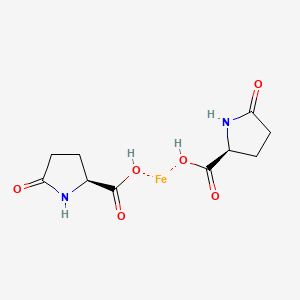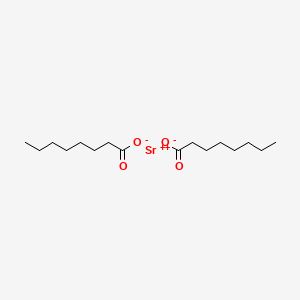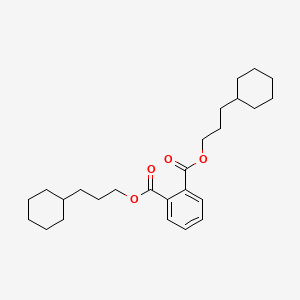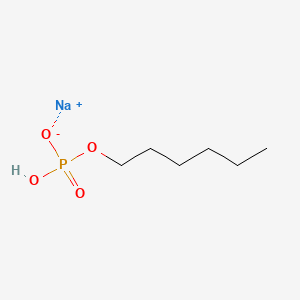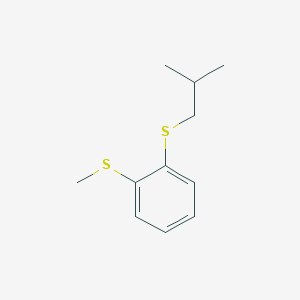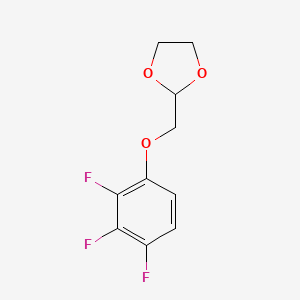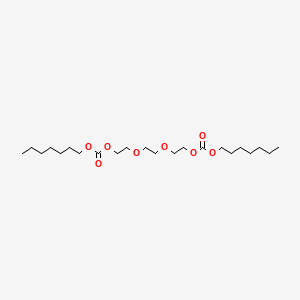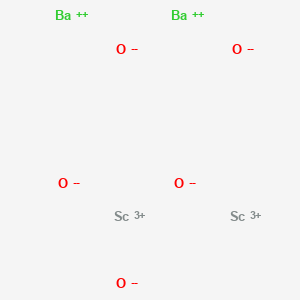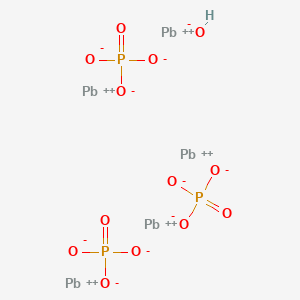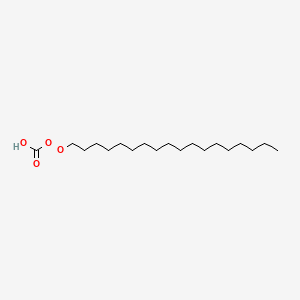
OO-octadecyl hydrogen peroxycarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OO-octadecyl hydrogen peroxycarbonate is a chemical compound with the molecular formula C19H38O4 and a molar mass of 330.5 g/mol . It is known for its unique structure, which includes a peroxycarbonate group attached to an octadecyl chain. This compound is used in various research and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of OO-octadecyl hydrogen peroxycarbonate typically involves the reaction of octadecanol with peroxycarbonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product.
Chemical Reactions Analysis
OO-octadecyl hydrogen peroxycarbonate undergoes several types of chemical reactions, including:
Oxidation: The peroxycarbonate group can participate in oxidation reactions, often leading to the formation of carbonates and other oxidation products.
Reduction: Under certain conditions, the compound can be reduced to form alcohols and other reduced species.
Substitution: The octadecyl chain can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
OO-octadecyl hydrogen peroxycarbonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other peroxycarbonate compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of oxidative stress and cellular metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of OO-octadecyl hydrogen peroxycarbonate involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxycarbonate group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Comparison with Similar Compounds
OO-octadecyl hydrogen peroxycarbonate can be compared with other similar compounds, such as:
Peroxycarbonic acid esters: These compounds share the peroxycarbonate functional group but differ in the length and structure of the alkyl chain.
Hydrogen peroxides: While they also generate ROS, hydrogen peroxides have different reactivity and stability profiles.
Organic peroxides: These compounds have similar oxidative properties but may have different applications and safety considerations.
The uniqueness of this compound lies in its specific structure, which combines the properties of a long alkyl chain with the reactivity of the peroxycarbonate group.
Properties
CAS No. |
70741-84-3 |
|---|---|
Molecular Formula |
C19H38O4 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
octadecoxy hydrogen carbonate |
InChI |
InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23-19(20)21/h2-18H2,1H3,(H,20,21) |
InChI Key |
SGNOCVPMLRBFTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOOC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



